molecular formula C20H26O5 B12321412 ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide

Katalognummer: B12321412
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: AZDQVPBPXMWTKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide: is a natural diterpenoid compound found in several plantsThe compound is characterized by its molecular formula C20H26O5 and a molecular weight of 346.42 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide involves multiple steps, typically starting from naturally occurring precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. For instance, the compound can be synthesized through the oxidation of kaurenoic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from plant sources followed by purification processes. The compound is isolated using techniques such as chromatography and crystallization to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield different oxidized derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide include:

  • ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic acid
  • This compound derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Eigenschaften

Molekularformel

C20H26O5

Molekulargewicht

346.4 g/mol

IUPAC-Name

2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione

InChI

InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3

InChI-Schlüssel

AZDQVPBPXMWTKM-UHFFFAOYSA-N

Kanonische SMILES

CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.